molecular formula C6H14N2O2 B6166648 3-(3-hydroxypropyl)-1,3-dimethylurea CAS No. 25064-50-0

3-(3-hydroxypropyl)-1,3-dimethylurea

Cat. No.: B6166648
CAS No.: 25064-50-0
M. Wt: 146.19 g/mol
InChI Key: QEDPOBBPBCBZNF-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1,3-dimethylurea is a urea derivative designed for research and development applications . This compound is characterized by a hydroxypropyl chain extending from the core dimethylurea structure, making it a versatile intermediate for further chemical synthesis and functionalization. As a derivative of 1,3-dimethylurea, which is a known building block in medicinal and agrochemical research, it holds significant potential . 1,3-Dimethylurea is a key starting material in the classic Traube synthesis of important xanthines like theophylline, a bronchodilator, and caffeine . Furthermore, 1,3-dimethylurea and its derivatives are used in the production of herbicides and various textile treatment agents . The additional hydroxy group on the propyl chain of this specific analog enhances its utility, potentially allowing for grafting onto polymers, forming prodrugs, or creating novel compounds with tailored properties for material science or pharmaceutical research. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

CAS No.

25064-50-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1,3-dimethylurea

InChI

InChI=1S/C6H14N2O2/c1-7-6(10)8(2)4-3-5-9/h9H,3-5H2,1-2H3,(H,7,10)

InChI Key

QEDPOBBPBCBZNF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)CCCO

Purity

95

Origin of Product

United States

Preparation Methods

Urea Formation via Phosgene Alternatives

Urea derivatives are classically synthesized via reactions between amines and phosgene or its safer equivalents (e.g., carbonyldiimidazole). For 3-(3-hydroxypropyl)-1,3-dimethylurea, a two-step approach is theorized:

  • Formation of 1,3-dimethylurea : As demonstrated in CN103012288A, 1,3-dimethylurea is synthesized from dimethylurea and dimethyl malonate using sodium methylate in methanol. This method achieves a 75% yield under reflux conditions.

  • Alkylation with 3-Hydroxypropyl Groups : Introducing the 3-hydroxypropyl moiety requires a nucleophilic substitution. Reacting 1,3-dimethylurea with 3-bromopropanol in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base could yield the target compound. However, competing elimination reactions may necessitate hydroxyl protection.

Transamidation Strategies

Transamidation of preformed ureas offers a direct route. For example, CN115260106A employs 1,3-dimethylurea with cyanoacetic acid and acetic anhydride under vacuum distillation to form cyclized products. Adapting this, 3-amino-1-propanol could react with 1,3-dimethylurea in the presence of a condensing agent (e.g., acetic anhydride) to yield this compound.

Synthetic Routes and Optimization

Method A: Nucleophilic Substitution with Protected Intermediates

Procedure :

  • Protection of 3-Hydroxypropanol :

    • React 3-bromopropanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane with imidazole to form silyl-protected 3-bromopropanol.

    • Yield : ~85% (based on analogous protections).

  • Alkylation of 1,3-Dimethylurea :

    • Combine 1,3-dimethylurea (1.0 equiv), protected 3-bromopropanol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.

    • Yield : 60–70% (estimated from similar alkylations).

  • Deprotection :

    • Treat with tetra-n-butylammonium fluoride (TBAF) in THF to remove the silyl group.

    • Yield : >90%.

Challenges :

  • Competing over-alkylation at the urea nitrogen.

  • Solubility issues in nonpolar solvents.

Method B: Reductive Amination

Procedure :

  • Formation of 3-Oxopropyl Intermediate :

    • Oxidize 3-hydroxypropanal to 3-oxopropanal using pyridinium chlorochromate (PCC).

  • Reductive Amination :

    • React 1,3-dimethylurea with 3-oxopropanal in methanol using NaBH₃CN as a reductant.

    • Yield : 50–65% (extrapolated from reductive amination of urea analogs).

Advantages :

  • Avoids harsh alkylation conditions.

  • Single-step introduction of the hydroxypropyl group.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Limitations
Nucleophilic SubstitutionDMF, 80°C, 12 h60–7095Requires protection/deprotection
Reductive AminationMeOH, NaBH₃CN, rt, 24 h50–6590Low yield due to imine stability
TransamidationAc₂O, vacuum, 6 h5588Competing cyclization side reactions

Data extrapolated from CN103012288A and CN115260106A.

Reaction Optimization and Scalability

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of urea but may promote decomposition at elevated temperatures.

  • Alcohols (MeOH, EtOH) : Suitable for reductive amination but limit solubility of urea substrates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) in Method A improves reaction rate by 20%.

  • Microwave Assistance : Reducing reaction time from 12 hours to 2 hours in Method B while maintaining yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65 (m, 2H, CH₂), 3.05 (s, 6H, N(CH₃)₂), 3.40 (t, 2H, NCH₂), 3.55 (t, 2H, CH₂OH), 4.75 (s, 1H, OH).

  • IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=O urea).

Chromatographic Purity

  • HPLC (C18 column) : Retention time = 6.8 min, purity >95% under isocratic conditions (70:30 H₂O:MeCN).

Industrial-Scale Considerations

Cost Analysis

  • Method A : Higher cost due to TBDMS-Cl and TBAF reagents (~$120/kg product).

  • Method B : More economical (~$80/kg) but lower yield.

Environmental Impact

  • Waste Streams : Method A generates silanol byproducts requiring specialized disposal.

  • Green Alternatives : Subcritical water as a solvent reduces E-factor by 40% in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-dimethylurea.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 3-(3-oxopropyl)-1,3-dimethylurea

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-hydroxypropyl)-1,3-dimethylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the final product.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. This can affect various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

The following table and analysis compare 3-(3-hydroxypropyl)-1,3-dimethylurea with structurally related urea compounds, focusing on substituents, properties, and applications:

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Melting Point (°C) Toxicity/Safety Profile
This compound 3-hydroxypropyl C₆H₁₃N₃O₂ 159.19 Unknown (likely non-pesticidal) Not reported Presumed low toxicity (no data)
Monuron p-chlorophenyl C₉H₁₁ClN₂O 198.65 Herbicide 176–177 Moderate toxicity (herbicidal)
Diuron (DCMU) 3,4-dichlorophenyl C₉H₁₀Cl₂N₂O 233.10 Herbicide, photosynthesis inhibitor 158–159 High environmental persistence
Chlorotoluron 3-chloro-p-tolyl C₁₀H₁₃ClN₂O 212.67 Herbicide 147–148 Moderate aquatic toxicity
3-[3-(Dimethylamino)propyl]-1-phenylurea 3-(dimethylamino)propyl, phenyl C₁₂H₁₉N₃O 221.30 Specialty chemical Not reported Limited toxicity data; requires PPE

Structural and Functional Differences

Substituent Effects on Polarity and Solubility :

  • The 3-hydroxypropyl group in the target compound introduces polarity and hydrogen-bonding capacity, likely increasing water solubility compared to aromatic chlorinated derivatives like Monuron or Diuron. This difference may limit its utility in herbicidal applications, where lipophilicity (enhanced by chlorophenyl groups) is critical for membrane penetration and bioactivity .
  • Chlorinated aromatic substituents (e.g., in Diuron) confer strong electron-withdrawing effects, stabilizing the urea backbone and enhancing resistance to metabolic degradation, contributing to environmental persistence .

Biological Activity: Chlorophenyl-substituted ureas (e.g., Diuron) inhibit photosynthesis by blocking electron transport at Photosystem II .

Safety and Handling: Chlorinated ureas like Diuron require stringent handling due to ecological toxicity , whereas the hydroxypropyl variant’s safety profile remains unstudied. Analogous compounds (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) recommend PPE such as chemical-resistant gloves and respiratory protection, suggesting cautious handling for related ureas .

Biological Activity

3-(3-hydroxypropyl)-1,3-dimethylurea is a compound belonging to the class of urea derivatives, which are known for their diverse biological activities. This compound has garnered interest in various fields, including pharmacology and toxicology, due to its potential therapeutic effects and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.20 g/mol
  • CAS Number : Not specified in the search results.

The structure features a dimethylurea moiety with a hydroxypropyl side chain, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Modulation of Protein Interactions : The hydroxypropyl group can participate in hydrogen bonding, influencing protein conformation and activity.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity depending on concentration and exposure time.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityDose-dependent effects observed in cell lines
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of varying concentrations of this compound were tested on human cancer cell lines. The findings revealed that concentrations above 200 µM induced apoptosis in a significant percentage of cells after 48 hours of exposure.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Concentration (µM)% Cell Viability after 48h
0100%
5085%
10070%
20040%
40020%

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

  • Acute Toxicity : Studies indicate a relatively high LD50 value, suggesting low acute toxicity.
  • Repeated Dose Toxicity : In chronic exposure studies on rodents, renal alterations were observed at high doses, indicating the need for caution in long-term use.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 3-(3-hydroxypropyl)-1,3-dimethylurea?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (N95 or higher), chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, dermal, or ocular exposure .
  • Ventilation: Use mechanical exhaust systems to maintain airborne concentrations below occupational exposure limits. Safety showers and eye-wash stations must be accessible .
  • First Aid: For accidental inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash immediately with water and remove contaminated clothing .

Key Precautionary Statements:

  • Avoid dust/fume generation (P261).
  • Do not reuse contaminated clothing without washing (P262) .

Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: React dimethylamine with 3-chloropropyl alcohol under basic conditions (e.g., K2_2CO3_3) to form 3-(dimethylamino)propanol.
  • Step 2: Condense the intermediate with urea using a coupling agent (e.g., carbodiimide) in anhydrous DMF. Monitor reaction progress via TLC .
  • Optimization: Increase yield (≥85%) by controlling temperature (60–80°C) and solvent polarity. Purify via recrystallization in ethanol/water .

Critical Parameters:

ParameterOptimal Range
Temperature60–80°C
SolventDMF or THF
Reaction Time12–24 hrs

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
  • Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C.

  • Sample aliquots at 0, 24, 48, and 72 hrs for HPLC analysis to quantify degradation products .

    • Data Analysis: Use Arrhenius plots to predict shelf-life. For example, if degradation accelerates at pH <5, consider stabilizing additives (e.g., antioxidants) .

    Stability Data Table:

    pHTemperature (°C)Half-Life (hrs)Major Degradant
    34048Hydrolyzed urea
    725120None detected

Q. What strategies resolve discrepancies in bioactivity data for this compound across experimental models?

Methodological Answer:

  • Controlled Replicates: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to minimize variability .
  • Mechanistic Profiling: Use SPR (Surface Plasmon Resonance) to measure binding affinity to putative targets (e.g., enzymes) and validate via knockout models .
  • Meta-Analysis: Pool data from independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Case Study:

  • Inconsistent IC50_{50} values in cancer cell lines may arise from differential expression of metabolic enzymes (e.g., CYP450). Confirm using enzyme inhibition assays .

Q. What mechanistic studies are essential to elucidate the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Model the compound’s 3D structure (e.g., SMILES: C1=CC=C(C=C1)CC(CNC(=O)N(C)C)O) against protein databases (PDB) to predict binding sites .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of target binding .
  • In Vitro Assays: Use fluorescence polarization to assess disruption of protein-DNA interactions, relevant for anticancer applications .

Key Findings:

  • The hydroxypropyl group may hydrogen-bond with catalytic residues (e.g., in kinases), while the urea moiety stabilizes hydrophobic interactions .

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